molecular formula C13H17NO3 B3038045 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid CAS No. 71052-79-4

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid

Cat. No. B3038045
CAS RN: 71052-79-4
M. Wt: 235.28 g/mol
InChI Key: SWVQCHFDOVFLPK-UHFFFAOYSA-N
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Description

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid (1-BHPCA) is an organic compound that belongs to the class of compounds known as piperidines. It is an important intermediate for the synthesis of various pharmaceuticals, and it has been studied for its potential therapeutic applications. 1-BHPCA has been used in the synthesis of a number of drugs, including anticonvulsants and antihistamines. In addition, 1-BHPCA has been studied for its potential as a therapeutic agent for the treatment of various diseases and disorders.

properties

IUPAC Name

1-benzyl-3-hydroxypiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(16)13(17)7-4-8-14(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVQCHFDOVFLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 8.13 g of 1-benzyl-3-piperidone hydrochloride in a mixture of 28.8 ml of tetrahydrofuran-water (1:1) and 2.99 ml (36 mmoles) of concentrated hydrochloric acid is added 4.687 g (72 mmoles) of potassium cyanide while keeping at a temperature below 8° C., and the mixture is stirred for 4 hours, additionally mixed with 1.495 ml (18 mmoles) of concentrated hydrochloric acid and 1.172 g (18 mmoles) of potassium cyanide, stirred for 1 hour and extracted with ether. The extract is washed with water, dried over magnesium sulfate, and evaporated under reduced pressure. The oily residue is dissolved in 14.4 ml of concentrated hydrochloric acid, heated at 80° C. for 1 hour, cooled and then filtered. The residue is washed with acetone. The combined filtrate and washing are evaporated under reduced pressure to yield syrupy residue, and the latter is adjusted to pH 8 with 0.25 N aqueous sodium hydroxide solution, washed thrice with chloroform, and slowly adsorbed on a column of 200 ml of Amberlite IR 120B (H+). The column is washed with 1 L of water, and the eluate with 1.28 L of 5 N aqueous sodium hydroxide solution is evaporated under reduced pressure. The residue is crystallized from acetone to yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid 1.3 hydrate (mp. 103.5°-104.5° C.) as prisms in 60.2% yield, and the latter is recrystallized from dimethylformamide-water-acetone to yield the pure crystalline product (mp. 104°-105° C.), and the latter is dried over phosphorus pentachloride at 70° C. for 48 hours to yield the corresponding anhydrous material (mp. 212°-214° C.).
Quantity
8.13 g
Type
reactant
Reaction Step One
Quantity
2.99 mL
Type
reactant
Reaction Step One
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
4.687 g
Type
reactant
Reaction Step Two
Quantity
1.495 mL
Type
reactant
Reaction Step Three
Quantity
1.172 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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